molecular formula C27H28N4O4S2 B2942467 N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide CAS No. 941890-66-0

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide

Cat. No. B2942467
CAS RN: 941890-66-0
M. Wt: 536.67
InChI Key: IENMJNNBPPEJTP-UHFFFAOYSA-N
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Description

“N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR and 13C-NMR data of a similar compound has been reported .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been extensively studied. The substituents on a particular position of the thiazole ring significantly affect the biological outcomes . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the specific substituents. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation by blocking the action of certain enzymes .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal medications are often used to treat fungal infections, which can occur in any part of the body .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections .

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can kill tumor cells .

Safety and Hazards

The safety and hazards associated with thiazole derivatives depend on the specific compound and its biological activity. Some thiazole derivatives have been found to exhibit potent cytotoxicity against certain human cancer cell lines .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research to develop new thiazole derivatives with improved properties and activities . Future research may focus on the design and structure-activity relationship of bioactive molecules .

properties

IUPAC Name

N-[3-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-18-7-8-19(2)25-24(18)28-27(36-25)31-15-13-30(14-16-31)26(32)20-5-4-6-21(17-20)29-37(33,34)23-11-9-22(35-3)10-12-23/h4-12,17,29H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMJNNBPPEJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide

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